N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a furan-2-carboxamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOPFEVKIBFGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Tetrahydroquinoline Core
Sulfonyl Group Modifications
- N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Thiophene-2-Carboxamide Key Difference: Replaces thiophene-2-sulfonyl with 4-methoxybenzenesulfonyl. The molecular weight increases slightly (428.5 g/mol vs. ~424 g/mol for the target compound) . Synthesis: Similar sulfonylation steps are used, but starting materials differ (e.g., 4-methoxybenzenesulfonyl chloride instead of thiophene-2-sulfonyl chloride).
- Compounds with Piperidine/Pyrrolidine Substituents Examples: Compounds 28, 29, 68, and 70 (Evidences 2, 4) feature piperidinyl or pyrrolidinyl groups. Impact: Bulky N-substituents improve lipophilicity and may enhance blood-brain barrier penetration, relevant for central nervous system targets. These compounds often exhibit inhibitory activity against enzymes like nitric oxide synthase (NOS) .
Carboxamide Group Variations
- N-(2-Nitrophenyl)Thiophene-2-Carboxamide Key Difference: Replaces tetrahydroquinoline with a 2-nitrophenyl group. Impact: The nitro group introduces strong electron-withdrawing effects, influencing redox properties and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds). Compared to the furan analog (2NPFC), thiophene-carboxamide derivatives show smaller dihedral angles (8.5–13.5° vs. 9.7°), affecting molecular planarity and crystal packing .
- Thiophene-2-Carboximidamide Derivatives Examples: Compounds 28–31 () and 68–71 (). Impact: The carboximidamide group (NH–C(=NH)–) enhances hydrogen-bonding capacity, critical for targeting enzymes like NOS. For instance, compound 70 shows 72.6% yield and >95% HPLC purity, with demonstrated activity in NOS inhibition assays .
Biological Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological effects based on diverse research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core and a thiophene moiety , which are known for their biological relevance. The presence of the sulfonyl and carboxamide functional groups enhances its solubility and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 404.52 g/mol .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the thiophene sulfonyl group via sulfonation reactions.
- Attachment of the furan-2-carboxamide moiety through amide bond formation.
These synthetic routes allow for the modification of various substituents to optimize biological activity .
Antimycobacterial Activity
Recent studies suggest that this compound exhibits significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. The mechanism appears to involve interaction with specific molecular targets that modulate enzyme activity critical for bacterial survival. For instance, compounds with similar structures have shown efficacy in inhibiting mycobacterial growth by disrupting metabolic pathways .
Antitumor Potential
In addition to its antimycobacterial effects, this compound has been evaluated for antitumor activity. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization , leading to disrupted microtubule networks.
- Induction of cell cycle arrest in various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds with similar structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
